2-Ethoxy-5-(methoxycarbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-5-(methoxycarbonyl)benzoate is an organic compound with the molecular formula C11H11O5. It is a derivative of benzoic acid, featuring ethoxy and methoxycarbonyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(methoxycarbonyl)benzoate typically involves the esterification of 2-ethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-5-(methoxycarbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ethoxybenzoic acid.
Reduction: Formation of 2-ethoxy-5-(hydroxymethyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-5-(methoxycarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-5-(methoxycarbonyl)benzoate involves its interaction with specific molecular targets, leading to various chemical transformations. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the ethoxy and methoxycarbonyl groups, respectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-5-(methoxycarbonyl)benzoate
- 2-Ethoxybenzoic acid
- 5-Methoxy-2-(methoxycarbonyl)benzoate
Uniqueness
2-Ethoxy-5-(methoxycarbonyl)benzoate is unique due to the presence of both ethoxy and methoxycarbonyl groups, which impart distinct electronic and steric properties. These features influence its reactivity and make it a valuable compound for various synthetic applications.
Eigenschaften
CAS-Nummer |
90183-44-1 |
---|---|
Molekularformel |
C11H11O5- |
Molekulargewicht |
223.20 g/mol |
IUPAC-Name |
2-ethoxy-5-methoxycarbonylbenzoate |
InChI |
InChI=1S/C11H12O5/c1-3-16-9-5-4-7(11(14)15-2)6-8(9)10(12)13/h4-6H,3H2,1-2H3,(H,12,13)/p-1 |
InChI-Schlüssel |
RHWXPEWZLGDVGS-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.